molecular formula C7H13NO B2591690 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine CAS No. 2470435-09-5

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine

Cat. No.: B2591690
CAS No.: 2470435-09-5
M. Wt: 127.187
InChI Key: IHKQDUYOBNPUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine is a bicyclic amine compound characterized by its unique oxabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemistry. The oxabicyclo structure imparts unique physicochemical properties that make it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine typically involves cycloaddition reactions. One common method is the photochemical [2 + 2] cycloaddition between alkenes, which constructs the cyclobutane ring . Another approach involves palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates . These methods provide efficient routes to the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, photochemical reactors can be employed for large-scale [2 + 2] cycloadditions, ensuring consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific amine functionality, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKQDUYOBNPUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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